(R,R)-Fenvalerate Exhibits 99-Fold Lower Acute Aquatic Toxicity Than the (S,S)-Isomer (Esfenvalerate) in Daphnia magna
In a direct head-to-head comparison of all four fenvalerate stereoisomers, (R,R)-fenvalerate (designated αR-2R-FV) was 99 times less toxic to the aquatic invertebrate Daphnia magna than the most insecticidally active isomer, (S,S)-fenvalerate (αS-2S-FV, esfenvalerate) [1]. This extreme enantioselectivity demonstrates that (R,R)-fenvalerate poses a substantially lower acute risk to aquatic ecosystems, which is a critical differentiator for environmental risk assessment and product stewardship [2].
| Evidence Dimension | Acute aquatic toxicity (48-h LC50) in Daphnia magna |
|---|---|
| Target Compound Data | αR-2R-FV: 0.198 µg/L |
| Comparator Or Baseline | αS-2S-FV (Esfenvalerate): 0.002 µg/L |
| Quantified Difference | 99-fold lower toxicity (αR-2R-FV is 99 times less toxic than αS-2S-FV) |
| Conditions | Daphnia magna acute immobilization test, 48-hour exposure, static renewal system, temperature 20±1°C |
Why This Matters
This quantitative 99-fold difference in aquatic toxicity directly informs environmental hazard classification and regulatory compliance for formulations containing (R,R)-fenvalerate versus those based on esfenvalerate.
- [1] Ma Y, Chen L, Lu X, Chu H, Xu C, Liu W. Enantioselectivity in aquatic toxicity of synthetic pyrethroid insecticide fenvalerate. Ecotoxicol Environ Saf. 2009 Oct;72(7):1913-8. View Source
- [2] Ma Y, Chen L, Lu X, Chu H, Xu C, Liu W. Enantioselectivity in aquatic toxicity of synthetic pyrethroid insecticide fenvalerate. Ecotoxicol Environ Saf. 2009 Oct;72(7):1913-8. View Source
